molecular formula C19H14N2O3S B5757275 4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid

4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid

Cat. No.: B5757275
M. Wt: 350.4 g/mol
InChI Key: SJZYOXYNLOILPL-UHFFFAOYSA-N
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Description

4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid, also known as N-(1-naphthyl)-4-(2-thioxo-1-imidazolidinyl)benzene-1-carboxamide, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as AMN-082 and has been the subject of numerous scientific studies due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 acts as a selective agonist for the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. Upon binding to the CB1 and CB2 receptors, AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 activates downstream signaling pathways that result in various physiological effects.
Biochemical and Physiological Effects:
AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 has been shown to have various biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and mood modulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 in lab experiments include its high affinity for the CB1 and CB2 receptors, which allows for the selective activation of these receptors without affecting other receptors in the body. However, the limitations of using AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 include its potential toxicity and the lack of long-term safety data.

Future Directions

For the research on AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 include the development of more selective agonists for the CB1 and CB2 receptors, as well as the investigation of its potential applications in the treatment of various inflammatory and autoimmune disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 in humans.

Synthesis Methods

The synthesis of AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 involves a multistep process that starts with the reaction of 1-naphthylamine with phosgene to produce 1-naphthyl isocyanate. This intermediate is then reacted with thiosemicarbazide to produce 1-naphthylthiosemicarbazide. Finally, the reaction of 1-naphthylthiosemicarbazide with 4-chlorobenzoic acid in the presence of triethylamine and acetic anhydride yields AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082.

Scientific Research Applications

AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. AM4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid082 has also been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response.

Properties

IUPAC Name

4-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-17(15-6-5-12-3-1-2-4-14(12)11-15)21-19(25)20-16-9-7-13(8-10-16)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZYOXYNLOILPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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